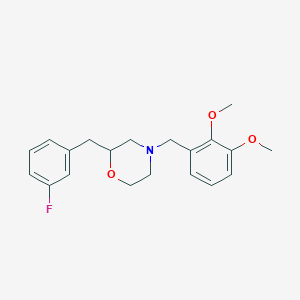![molecular formula C25H27N3O2 B6120450 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6120450.png)
3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is one of the most commonly used synthetic cannabinoids and is often found in products marketed as "herbal incense" or "spice."
Mécanisme D'action
3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide acts as a full agonist at the cannabinoid receptors CB1 and CB2. It has been shown to have a higher affinity for CB1 receptors than for CB2 receptors. The activation of these receptors leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to have a wide range of effects on the body. It has been shown to decrease pain perception, reduce inflammation, and induce apoptosis in cancer cells. Additionally, 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to affect the cardiovascular system, respiratory system, and gastrointestinal system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in lab experiments is that it is a highly potent and selective agonist for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation is that 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
Orientations Futures
There are several future directions for research on 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide. One area of interest is the potential therapeutic applications of 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in the treatment of neurological disorders. Additionally, there is a need for further research on the long-term effects of 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide on the body, particularly in regards to its potential for addiction and abuse.
In conclusion, 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as a full agonist at the cannabinoid receptors CB1 and CB2 and has been shown to have a wide range of biochemical and physiological effects. While there are advantages to using 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in lab experiments, there are also limitations and a need for further research.
Méthodes De Synthèse
3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is synthesized using a multi-step process that involves the condensation of 1-naphthoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 3-pyridinylmethylamine. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. Additionally, 3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
3-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-24(27-18-20-4-3-13-26-17-20)10-7-19-11-14-28(15-12-19)25(30)23-9-8-21-5-1-2-6-22(21)16-23/h1-6,8-9,13,16-17,19H,7,10-12,14-15,18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIAIJLLRQYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6120378.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6120391.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6120401.png)
![N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6120405.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(3-thienyl)ethyl]-2-pyridinamine](/img/structure/B6120418.png)

![propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B6120442.png)
![3-cyclobutyl-4-(5-ethyl-2-furyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6120446.png)
![1-cyclopropyl-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6120448.png)
![ethyl 5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6120455.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(cyclopentylacetyl)-3-piperidinyl]propanamide](/img/structure/B6120462.png)